5-(2-Ethoxyphenyl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2-ethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
- 2-Propanone, 1-(4-methoxyphenyl)-
- Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-
Uniqueness
5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and the presence of both ethoxy and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
303106-18-5 |
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Molecular Formula |
C21H22N4O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-20-8-6-5-7-17(20)18-13-19(24-23-18)21(26)25-22-14(2)15-9-11-16(27-3)12-10-15/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-14+ |
InChI Key |
OCLWCDDFPCVJCD-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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